Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate
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Overview
Description
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate . .
Preparation Methods
The synthesis of Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the preparation of carbamates, a common method involves the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzamido group, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
methyl N-[2-[(4-fluorobenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-21-14(20)17-12(19)10-6-7-22-13(10)16-11(18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,16,18)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAPISBJCURITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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